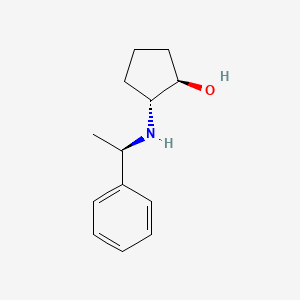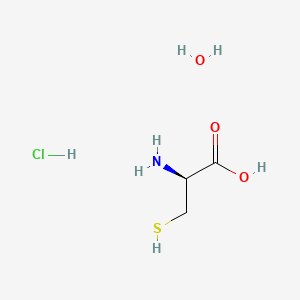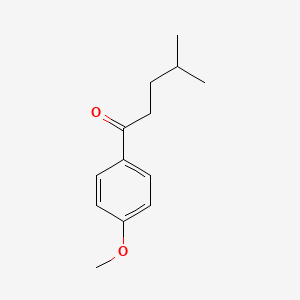
1-(4-甲氧基苯基)-4-甲基戊烷-1-酮
描述
1-(4-Methoxyphenyl)-4-methylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanone chain
科学研究应用
1-(4-Methoxyphenyl)-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
It is structurally similar to apixaban , a direct inhibitor of activated factor X (FXa). FXa plays a crucial role in the coagulation cascade, leading to the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, resulting in clot formation .
Mode of Action
Based on its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation .
Biochemical Pathways
If it acts similarly to apixaban, it would affect the coagulation cascade by inhibiting fxa . This would prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
If it acts similarly to apixaban, it would inhibit the formation of fibrin clots by preventing the conversion of prothrombin to thrombin .
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)-4-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric H(+)/K(+) ATPase in rabbits, indicating its potential as a selective and reversible inhibitor . This interaction is non-competitive with respect to the activating cation K(+), and the inhibition is potentiated by acid pretreatment, suggesting that the compound is converted into a more active intermediate under acidic conditions .
Cellular Effects
1-(4-Methoxyphenyl)-4-methylpentan-1-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the O-GlcNAcylation pathway, which is a pro-survival response to acute stress in the cardiovascular and central nervous systems . This modification regulates diverse metabolic processes and is correlated with stress tolerance and cell survival .
Molecular Mechanism
The molecular mechanism of 1-(4-Methoxyphenyl)-4-methylpentan-1-one involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective serotonin releasing agent by binding to alpha receptors . This interaction mediates its effects on serotonin transport and signaling pathways, influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)-4-methylpentan-1-one change over time. The compound’s stability and degradation have been studied, revealing that it can maintain its activity for extended periods under specific conditions . Long-term effects on cellular function have also been observed, with the compound showing consistent biochemical activity in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)-4-methylpentan-1-one vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antithrombotic efficacy at doses that preserve hemostasis . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-(4-Methoxyphenyl)-4-methylpentan-1-one is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . These metabolic processes are crucial for its elimination and bioavailability, ensuring that the compound exerts its effects efficiently within the body .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)-4-methylpentan-1-one within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with sodium-dependent dopamine and serotonin transporters, facilitating its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues .
Subcellular Localization
1-(4-Methoxyphenyl)-4-methylpentan-1-one exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in mitochondria and phagosomes, where it participates in oxidative stress and reactive oxygen species production . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-4-methylpentan-1-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between 4-methoxybenzaldehyde and a suitable ketone under basic conditions. The reaction typically requires a base such as potassium hydroxide and is carried out in a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 1-(4-Methoxyphenyl)-4-methylpentan-1-one often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: 1-(4-methoxyphenyl)-4-methylpentanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
4-Methoxybenzaldehyde: Shares the methoxyphenyl structure but lacks the pentanone chain.
1-(4-Methoxyphenyl)-2-propanone: Similar structure but with a shorter carbon chain.
4-Methoxyacetophenone: Contains a methoxyphenyl group attached to an acetophenone moiety.
Uniqueness: 1-(4-Methoxyphenyl)-4-methylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJALKPADMQRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461230 | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21550-01-6 | |
| Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




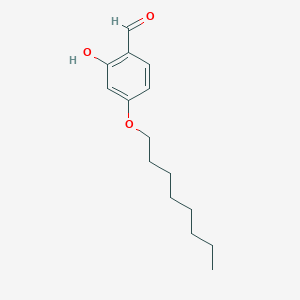
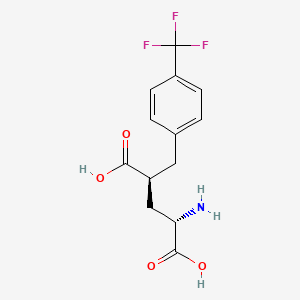
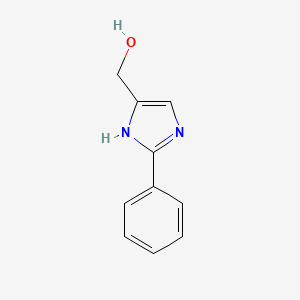
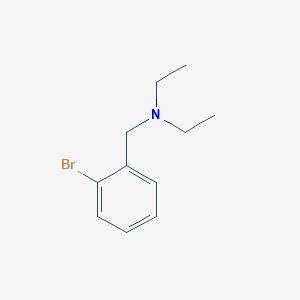

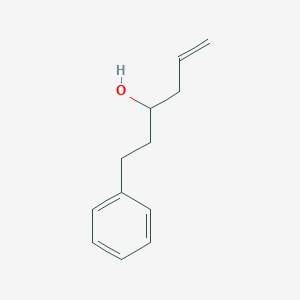
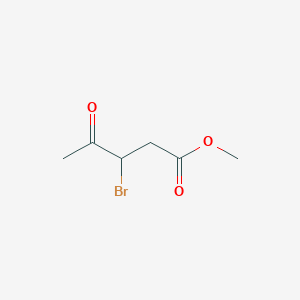
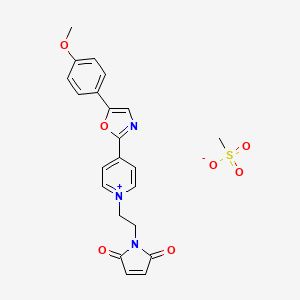
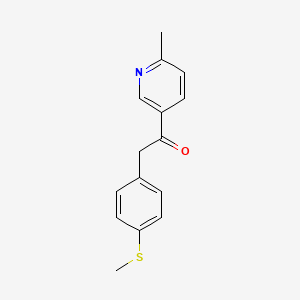
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
